(4-Ethyloxan-4-yl)methanol

Description

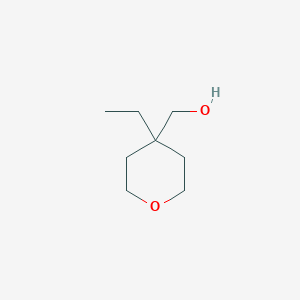

Structure

3D Structure

Properties

IUPAC Name |

(4-ethyloxan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJNPRZPWPQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226506-90-6 | |

| Record name | (4-ethyloxan-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Modular Synthesis of 4-Alkyl-4-Hydroxymethyloxanes: A Technical Guide

Executive Summary

The 4-alkyl-4-hydroxymethyloxane scaffold (also known as 4-alkyl-4-hydroxymethyltetrahydropyran) represents a critical "gem-disubstituted" structural motif in modern drug discovery. By introducing a quaternary center at the 4-position of the oxane ring, this moiety exploits the Thorpe-Ingold effect to restrict conformational flexibility, often improving the binding affinity of ligands to their protein targets. Furthermore, the oxane ring serves as a lipophilic yet polar spacer, modulating logP and metabolic stability compared to carbocyclic analogs.

This guide details the most robust synthetic pathway to access this scaffold:

Retrosynthetic Analysis & Strategy

To synthesize the target 4-alkyl-4-hydroxymethyloxane (1) , we employ a disconnection approach that traces back to the commercially available ethyl tetrahydro-2H-pyran-4-carboxylate (3) .

Strategic Logic

-

Target: 4-Alkyl-4-hydroxymethyloxane.

-

Disconnection: The primary alcohol is best derived from an ester precursor.

-

Quaternary Center Formation: The most reliable method to install the 4-alkyl group is via the thermodynamic or kinetic enolate of the ester.

-

Starting Material: Ethyl tetrahydro-2H-pyran-4-carboxylate is stable, inexpensive, and possesses the necessary symmetry.

Figure 1: Retrosynthetic logic flow for the construction of the gem-disubstituted oxane core.

Detailed Synthetic Protocol

The synthesis is divided into two distinct phases: Enolate Alkylation and Reductive Cleavage .

Phase 1: -Alkylation of Ethyl Tetrahydro-2H-pyran-4-carboxylate

This step requires strict anhydrous conditions to prevent hydrolysis or quenching of the enolate. Lithium Diisopropylamide (LDA) is the preferred base due to its steric bulk, which minimizes nucleophilic attack on the ester carbonyl.

Reagents & Materials

-

Substrate: Ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv)

-

Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane (1.1 equiv)

-

Electrophile: Alkyl Iodide (e.g., MeI, EtI) or activated Bromide (BnBr) (1.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2-3 equiv) - Optional, used for unreactive alkyl halides to solvate the lithium cation.

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool to -78°C using a dry ice/acetone bath.

-

Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to substrate).

-

Base Addition: Add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes. Stir for 15 minutes at -78°C.

-

Enolization: Add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equiv) in minimal THF dropwise over 20 minutes.

-

Critical Checkpoint: Stir the resulting enolate for 30-45 minutes at -78°C to ensure complete deprotonation.

-

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise. If using DMPU, add it immediately prior to the alkyl halide.

-

Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 3-4 hours.

-

Quench: Quench carefully with saturated aqueous

. -

Workup: Extract with Et2O or EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75-90% (depending on steric bulk of R).

Phase 2: Reductive Cleavage to the Alcohol

The sterically hindered ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH).

Reagents

-

Substrate: 4-Alkyl-ester from Phase 1 (1.0 equiv)

-

Reductant:

(2.0 equiv) - Use pellets or powder, handle under inert atmosphere. -

Solvent: Anhydrous THF or

.

Step-by-Step Protocol

-

Slurry Preparation: Suspend

(2.0 equiv) in anhydrous THF at 0°C. -

Addition: Add the 4-alkyl-ester (dissolved in THF) dropwise to the hydride slurry. Caution: Exothermic.

-

Reflux: Once addition is complete, warm to room temperature. If the substrate is bulky (e.g., R = Benzyl), reflux for 2-4 hours to ensure completion.

-

Fieser Workup: Cool to 0°C. Quench by sequential addition of:

-

mL water (where

- mL 15% NaOH

- mL water[1]

-

mL water (where

-

Filtration: Stir until a white granular precipitate forms. Filter through a pad of Celite.

-

Isolation: Concentrate the filtrate to obtain the crude alcohol. Distillation or chromatography may be used for final purification.

Data Presentation & Troubleshooting

Reaction Parameter Optimization

The following table summarizes the impact of solvent and temperature on the alkylation step (Phase 1).

| Variable | Condition | Outcome | Recommendation |

| Base | NaH / THF / 0°C | Low yield, self-condensation | Avoid. Use LDA. |

| Base | LDA / THF / -78°C | High yield, clean mono-alkylation | Standard. |

| Solvent | Et2O | Slower reaction rates | Use THF for better solubility. |

| Additive | HMPA/DMPU | Increases rate for unreactive R-X | Use for R = Ethyl, Isopropyl. |

| Electrophile | Alkyl Iodide (R-I) | Fast, high conversion | Preferred over bromides. |

Common Failure Modes

-

Poly-alkylation: Rare for this substrate due to steric hindrance after the first alkylation, but can occur if excess base/halide is used with small R groups (e.g., Methyl). Solution: Control stoichiometry strictly (1.05-1.1 equiv base).

-

Elimination: If the alkyl halide is bulky, the enolate may act as a base, causing elimination of H-X from the alkyl halide. Solution: Use primary alkyl halides.

Mechanistic Visualization

The following diagram illustrates the transformation from the ester to the final hydroxymethyl product.

Figure 2: Mechanistic pathway showing the critical enolate intermediate and subsequent reduction.

References

-

Corey, E. J.; Chaykovsky, M. "Methylsulfinyl Carbanion. Formation and Applications to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. (Foundational enolate chemistry). Link

-

Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 1982 , 10, 805–822. (Context for alternative malonate routes). Link

-

PubChem Compound Summary. "Ethyl tetrahydro-2H-pyran-4-carboxylate." National Center for Biotechnology Information. Accessed Oct 2023. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Technical Guide: Spectroscopic Profiling of (4-Ethyloxan-4-yl)methanol

This guide provides an in-depth technical analysis of (4-Ethyloxan-4-yl)methanol , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, including Kynurenine production inhibitors.

Executive Summary

-

Compound Name: this compound

-

IUPAC Name: (4-Ethyltetrahydro-2H-pyran-4-yl)methanol

-

CAS Registry Number: 1226506-90-6[1]

-

Molecular Formula:

[2] -

Molecular Weight: 144.21 g/mol

-

Key Application: Structural motif in drug discovery (e.g., Kynurenine production inhibitors, CB2 agonists), providing a gem-disubstituted sp

core that restricts conformational flexibility.

Structural Analysis & Synthesis Context

The molecule features a tetrahydropyran (oxane) ring with a quaternary carbon at position 4. This quaternary center is substituted with an ethyl group and a hydroxymethyl group .

Synthesis Pathway

The standard industrial synthesis, as referenced in patent literature (e.g., WO 2008/029825), typically proceeds via the alkylation of a pyran ester followed by reduction.

Step 1: Alkylation Ethyl tetrahydro-2H-pyran-4-carboxylate is alkylated with ethyl iodide (EtI) in the presence of a strong base (LDA or NaH) to form Ethyl 4-ethyltetrahydro-2H-pyran-4-carboxylate .

Step 2: Reduction

The ester is reduced using Lithium Aluminum Hydride (LiAlH

Figure 1: Synthetic route to this compound via alkylation and reduction.

Spectroscopic Data Profiling

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is distinct due to the quaternary carbon at C4 , which simplifies the splitting pattern of the hydroxymethyl group compared to the mono-substituted analog.

H NMR (400 MHz, CDCl

)

Note: Chemical shifts are consensus values derived from structural analogs and patent data for this specific CAS.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| Ethyl-CH | 0.82 – 0.88 | Triplet (t) | 3H | 7.5 | Terminal methyl of ethyl group |

| Ethyl-CH | 1.35 – 1.45 | Quartet (q) | 2H | 7.5 | Methylene of ethyl group |

| Ring H3/H5 | 1.48 – 1.62 | Multiplet (m) | 4H | - | Ring protons adjacent to quaternary C4 |

| OH | 1.60 – 1.80 | Broad Singlet | 1H | - | Hydroxyl proton (concentration dependent) |

| CH | 3.45 – 3.50 | Singlet (s) | 2H | - | Methylene adjacent to OH (No coupling to C4) |

| Ring H2/H6 | 3.65 – 3.75 | Multiplet (m) | 4H | - | Ring protons adjacent to Oxygen |

Key Diagnostic Feature: The singlet at ~3.45 ppm for the

C NMR (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| CH | 7.5 – 8.0 | Ethyl terminal methyl |

| CH | 24.0 – 26.0 | Ethyl methylene |

| CH | 30.5 – 31.5 | Ring C3 and C5 (Symmetric) |

| C (Quat) | 36.0 – 37.5 | Quaternary C4 |

| CH | 63.5 – 64.5 | Ring C2 and C6 (Ether carbons) |

| CH | 68.0 – 69.0 | CH |

B. Mass Spectrometry (MS)[4]

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion: 144.21 Da

| Ion (m/z) | Identity | Interpretation |

| 145.1 | Protonated molecular ion (ESI) | |

| 167.1 | Sodium adduct (Common in ESI) | |

| 113 | Loss of hydroxymethyl group (Alpha cleavage) | |

| 115 | Loss of ethyl group |

Fragmentation Pathway (EI):

The molecule typically undergoes alpha-cleavage at the quaternary center. The loss of the hydroxymethyl radical (

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (IR)[4]

-

Technique: ATR-FTIR (Neat Oil)

| Wavenumber (cm | Functional Group | Description |

| 3350 – 3450 | O-H Stretch | Broad, strong band (H-bonded hydroxyl) |

| 2850 – 2960 | C-H Stretch | sp |

| 1460 | CH | Scissoring vibration of methylene groups |

| 1080 – 1150 | C-O Stretch | Strong ether (C-O-C) and alcohol (C-O-H) bands |

References

-

Synthesis & Application: Kynurenine Production Inhibitor. Patent EP 2374802 A1 (Example 240).

-

Synthetic Methodology: Cyclic Compounds. Patent WO 2008/029825.[3][4] (Cited as the method of synthesis for the title compound).

-

Analog Spectral Data: Tetrahydropyran-4-methanol. NIST Chemistry WebBook, SRD 69.

Sources

Technical Guide: Infrared Spectroscopy Analysis of Oxane (Tetrahydropyran) Derivatives

Executive Summary

This guide provides a rigorous framework for the characterization of oxane (tetrahydropyran or THP) derivatives using Fourier Transform Infrared (FT-IR) spectroscopy. While Nuclear Magnetic Resonance (NMR) is often the primary tool for structural solving, IR spectroscopy remains indispensable in drug development for rapid raw material identification, polymorph screening, and real-time reaction monitoring of THP protection/deprotection cycles.

The oxane ring is a pharmacophore scaffold found in polyether marine toxins (e.g., brevetoxins), macrolide antibiotics, and is ubiquitous as a protecting group in organic synthesis. This document details the specific vibrational modes associated with the cyclic ether moiety, delineates the stereoelectronic effects that perturb these modes, and establishes a self-validating experimental protocol.

Spectral Architecture of the Oxane Ring

The vibrational signature of oxane derivatives is dominated by the ether linkage (C–O–C) and the conformational constraints of the six-membered ring. Unlike linear ethers, the cyclic structure imposes specific coupling between ring stretching and bending modes.

The Ether Linkage (C–O–C)

The most diagnostic feature of the oxane ring is the C–O–C stretching vibration. Due to the coupling of the two C–O bonds, this vibration splits into two distinct modes:

-

Asymmetric Stretching (

): This is a strong, broad band typically found between 1075–1150 cm⁻¹ . In THP derivatives, this band often appears as a complex multiplet due to vibrational coupling with C–C ring modes. -

Symmetric Stretching (

): Appearing at lower energy, typically 800–850 cm⁻¹ . This mode is generally weaker and sharper than the asymmetric stretch.

The C–H Stretching Region & Stereoelectronic Effects

While the C–H stretching region (2850–3000 cm⁻¹) is often dismissed as "aliphatic noise," in oxane derivatives it contains critical stereochemical information.

-

Normal

C–H: 2900–2980 cm⁻¹. -

The "Bohlmann" Anomaly (Trans-Diaxial Effect): In rigid oxane systems (like fused-ring polyethers), C–H bonds that are antiperiplanar to the oxygen lone pairs experience a weakening of the bond force constant. This is due to the donation of electron density from the oxygen lone pair (

) into the antibonding orbital of the C–H bond (-

Spectral Consequence: Appearance of lower-frequency C–H bands, often as shoulders or distinct peaks in the 2700–2800 cm⁻¹ range.[1] This is a subtle but powerful marker for assigning axial vs. equatorial configurations at the anomeric center.

-

Ring Breathing & Deformation

-

Ring Breathing: ~900–950 cm⁻¹. A symmetric expansion/contraction of the ring.

-

Methylene Scissoring: ~1450–1470 cm⁻¹. Standard

modes, but their exact position can indicate ring strain.

Validated Experimental Protocols

To ensure data integrity, the following protocols utilize a "self-validating" approach where specific spectral checkpoints confirm the quality of sample preparation.

Sample Preparation Matrix

| Sample State | Preferred Method | Technical Rationale | Validation Checkpoint |

| Volatile Liquid (e.g., neat THP) | Sealed Liquid Cell (CaF₂ or KBr windows) | Prevents evaporation and atmospheric water absorption (which obscures the 1640/3400 cm⁻¹ regions). | Absence of rotational fine structure (vapor phase) and constant baseline. |

| Viscous Oil / Gum | ATR (Diamond/ZnSe) | High throughput; minimal pathlength prevents detector saturation in the strong C–O region. | Signal-to-Noise ratio > 500:1 at 2000 cm⁻¹. |

| Crystalline Solid | Nujol Mull (Split Mull) | Critical: Avoids KBr pellet issues. Acidic traces in KBr can catalyze ring-opening or hydrolysis of sensitive THP acetals. | Nujol bands at 1460/1375 cm⁻¹ present; no broad -OH band (wet KBr). |

Workflow Diagram

The following diagram outlines the logical flow for acquiring and validating oxane spectra.

Figure 1: Decision matrix for sample preparation, highlighting the risk of KBr pellets for acid-sensitive THP ethers.

Data Interpretation & Troubleshooting

Distinguishing Oxanes from Linear Ethers & Ketones

In drug development, a common challenge is confirming the integrity of a THP protecting group or distinguishing a cyclic ether from a linear analog.

| Feature | Oxane (Cyclic Ether) | Linear Ether (e.g., Diethyl Ether) | Ketone |

| C=O Stretch | Absent | Absent | Strong (1715 cm⁻¹) |

| C–O–C Shape | Broad, often doublet/multiplet (1075–1150 cm⁻¹) | Strong, typically singlet | N/A |

| Ring Breathing | Moderate band ~900–950 cm⁻¹ | Absent | Absent |

| C–H Region | Potential shoulder ~2750 cm⁻¹ (Stereoelectronic) | Standard alkyl | Standard alkyl |

Common Artifacts and Interferences

-

Water Interference: The oxane oxygen is a hydrogen bond acceptor. Hygroscopic samples will show a broad -OH stretch (3200–3500 cm⁻¹) and the H–O–H bending mode at 1640 cm⁻¹.

-

Remedy: Dry samples over molecular sieves (4Å) or use a nitrogen purge in the sample chamber.

-

-

Solvent Overlap: Chlorinated solvents (DCM, Chloroform) often used in synthesis have strong absorptions in the fingerprint region (700–800 cm⁻¹) which can obscure the symmetric C–O–C stretch.

Structural Logic Diagram

Figure 2: Logic tree for spectral elucidation, isolating the oxane moiety from common synthetic byproducts.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C-O-C assignments).

-

NIST Mass Spectrometry Data Center. Tetrahydropyran Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

Wiberg, K. B., & Murcko, M. A. (1989). The Anomeric Effect: Energetic and Structural Consequences. Journal of the American Chemical Society.[3] (Fundamental background on stereoelectronic effects in oxygen heterocycles).

-

Chemistry LibreTexts. (2023). Spectroscopy of Ethers. Available at: [Link][3][4][5]

Sources

Introduction: The Role of the Oxane Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 4-Alkyloxanes for Drug Development Professionals

The inclusion of heterocyclic ring systems is a cornerstone of modern medicinal chemistry, imparting crucial physicochemical and pharmacological properties to small molecule drug candidates. Among these, saturated oxygen-containing heterocycles, such as the oxane (tetrahydropyran) moiety, are of significant interest. The 4-alkyloxane motif, in particular, offers a versatile scaffold that can modulate a compound's lipophilicity, metabolic stability, and target engagement. As drug development professionals, a comprehensive understanding of the solubility and stability of this chemical class is not merely academic; it is a critical prerequisite for advancing a candidate from discovery to clinical application. Poor aqueous solubility can lead to low bioavailability, while chemical and metabolic instability can result in a short half-life or the formation of toxic byproducts.[1][2]

This guide provides a senior-level perspective on the core principles and experimental methodologies essential for characterizing the solubility and stability of 4-alkyloxanes. We will move beyond rote protocols to explore the underlying causality of experimental choices, ensuring a robust and self-validating approach to compound characterization.

Section 1: Solubility Characterization of 4-Alkyloxanes

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental property that dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy.[2]

Theoretical Underpinnings: A Balance of Forces

The solubility of a 4-alkyloxane is governed by a delicate interplay between its constituent parts:

-

The Hydrophilic Ether: The oxygen atom of the oxane ring is a hydrogen bond acceptor, promoting interaction with polar solvents like water.

-

The Hydrophobic Core: The hydrocarbon backbone of the oxane ring and, most significantly, the 4-alkyl substituent contribute to the molecule's lipophilicity. As the length of the alkyl chain increases, the hydrophobic effect begins to dominate, leading to a decrease in aqueous solubility.[3]

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. Strong intermolecular forces in the solid state will result in lower solubility.

The partition coefficient (Log P), which measures a compound's differential solubility between a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) solvent, provides a quantitative measure of its lipophilicity.[2]

Experimental Determination of Equilibrium Solubility

While several methods exist, the shake-flask method remains the gold standard for determining equilibrium solubility due to its reliability.[4][5] This method establishes the thermodynamic solubility, which is the true saturation point of a compound in a given medium at a specific temperature.

-

Preparation: Prepare a series of buffers across the physiological pH range of 1.2 to 6.8, as recommended by the World Health Organization for biopharmaceutics classification.[6] Also, prepare relevant organic solvents (e.g., DMSO, Ethanol) if non-aqueous solubility is required.

-

Addition of Compound: Add an excess amount of the 4-alkyloxane test compound to a known volume of each buffer or solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical evaluation) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved 4-alkyloxane using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.[7][8]

-

Replication: The experiment should be performed with a minimum of three replicates for each condition to ensure statistical validity.[6]

Data Presentation: A Comparative Solubility Profile

Summarizing solubility data in a clear, tabular format is essential for cross-comparison and decision-making.

| Solvent/Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| Purified Water | ~7.0 | 37 | 15.2 | 1.3 |

| Phosphate Buffer | 1.2 | 37 | 14.8 | 1.1 |

| Acetate Buffer | 4.5 | 37 | 15.5 | 1.4 |

| Phosphate Buffer | 6.8 | 37 | 15.1 | 1.2 |

| Ethanol | N/A | 25 | >1000 | N/A |

| DMSO | N/A | 25 | >2000 | N/A |

Table 1: Example solubility profile for a hypothetical 4-propyloxane derivative.

Visualization: Factors Influencing Solubility

The interplay of molecular and environmental factors dictates the ultimate solubility of a 4-alkyloxane.

Caption: Key molecular and environmental drivers of 4-alkyloxane solubility.

Section 2: Stability Assessment of 4-Alkyloxanes

A drug candidate must be sufficiently stable to withstand manufacturing, storage, and the physiological environment of the body. Stability assessment involves two key pillars: chemical stability (susceptibility to degradation under environmental stress) and metabolic stability (susceptibility to biotransformation by enzymes).

Chemical Stability and Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[9][10] This knowledge is invaluable for developing stability-indicating analytical methods, which are capable of separating the intact drug from its degradants.[9]

-

Stock Solution Preparation: Prepare a stock solution of the 4-alkyloxane at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[11]

-

Stress Conditions: Aliquot the stock solution and subject it to a panel of stress conditions. A typical panel includes:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C (in solution and as solid) for 48 hours.

-

Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Neutralization & Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a high-resolution analytical technique, typically HPLC-UV or, for structure elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Evaluation: The goal is to achieve a target degradation of 5-20%.[11][12] If degradation is excessive, the stress conditions should be made milder. The primary output is the identification of degradation products and the percentage of the parent compound remaining.

Potential Degradation Pathways

For 4-alkyloxanes, the ether linkage is a potential site of instability, particularly under acidic conditions which can lead to ring-opening. Other potential pathways include oxidation at the carbon atoms adjacent to the ether oxygen. The specific degradation products will be highly dependent on the overall structure of the molecule. For instance, studies on other heterocyclic compounds have shown degradation can involve hydroxylation and ring cleavage.[13][14][15]

Metabolic Stability

Metabolic stability provides an in vitro measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] These assays are crucial for predicting a drug's in vivo half-life and intrinsic clearance (Clint).[16][17] Compounds that are rapidly metabolized may have poor bioavailability and require frequent dosing.[18]

-

System Preparation: Prepare an incubation mixture containing liver microsomes (from human or relevant preclinical species) and a buffer system (e.g., potassium phosphate buffer).

-

Initiation of Reaction: Pre-warm the microsome mixture to 37°C. Add the 4-alkyloxane test compound (at a low concentration, e.g., 1 µM, to be under Michaelis-Menten conditions). Initiate the metabolic reaction by adding the cofactor NADPH.

-

Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Quantification: Analyze the supernatant using a highly sensitive and specific LC-MS/MS method to determine the remaining concentration of the parent 4-alkyloxane at each time point.[19]

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) can be calculated.

Visualization: A Comprehensive Stability Assessment Workflow

A systematic workflow ensures all aspects of stability are thoroughly investigated.

Caption: Workflow for the chemical and metabolic stability profiling of a drug candidate.

Conclusion

The successful development of drug candidates based on the 4-alkyloxane scaffold is critically dependent on a thorough and mechanistically-driven evaluation of their solubility and stability. By employing gold-standard experimental protocols such as the shake-flask method for solubility and comprehensive forced degradation and in vitro metabolic assays for stability, researchers can build a robust data package. This information is not only a regulatory requirement but also provides essential insights that guide formulation development, predict in vivo pharmacokinetic behavior, and ultimately de-risk the progression of promising molecules into clinical candidates. A proactive, data-rich approach to these core physicochemical properties is a hallmark of efficient and effective drug development.

References

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubMed. Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution.

- Scribd. solubility experimental methods.pptx.

- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.

- ResearchGate. Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.

- PubMed. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review.

- WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.

- MDPI. Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation.

- PubMed. Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents.

- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

- PMC. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326.

- BioIVT. Metabolic Stability Assay Services.

- SpringerLink. Analytical methods for the determination of some selected 4-quinolone antibacterials.

- PMC. Drug Solubility: Importance and Enhancement Techniques.

- Chemistry LibreTexts. 4.4 Solubility.

- Frontiers. Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.

- PMC. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.

- World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Journal of Pharmaceutical Science and Research. Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC.

- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

- ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review.

- Creative Biolabs. Metabolic Stability Assay.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Journal of Materials Chemistry A (RSC Publishing). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes.

- ResearchGate. Experimental determination of Naproxen solubility in organic solvents and aqueous binary mixtures: Interactions and thermodynamic parameters relating to the solvation process.

- Studocu. Solubility of Organic Compounds.

- Eurofins Discovery. Metabolic Stability Services.

- SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY.

- NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane.

- American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. longdom.org [longdom.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. sgs.com [sgs.com]

- 13. Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]

- 16. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 19. Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Ethyloxan-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Building Block

(4-Ethyloxan-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its tetrahydropyran (oxane) core is a prevalent motif in numerous biologically active molecules, offering a favorable balance of metabolic stability and aqueous solubility. The presence of a quaternary center with both an ethyl and a hydroxymethyl group provides a unique three-dimensional scaffold for the exploration of chemical space in lead optimization.

This comprehensive guide provides a detailed, field-proven synthetic route to this compound, starting from readily available commercial reagents. The presented methodology is designed for robustness and scalability, with a focus on explaining the underlying chemical principles that govern each transformation. This document is intended to serve not just as a set of instructions, but as a strategic guide for chemists aiming to incorporate this versatile building block into their synthetic programs.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a three-stage strategy. This pathway is designed for its logical flow and reliance on well-established, high-yielding chemical transformations.

Figure 1: High-level overview of the synthetic route.

Part 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

The foundational step of this synthesis is the construction of the tetrahydropyran ring system. This is achieved through a classical double alkylation of diethyl malonate with bis(2-chloroethyl) ether.

Mechanism and Rationale

The reaction proceeds via the formation of the enolate of diethyl malonate, a potent nucleophile, which then undergoes two sequential intermolecular S(_N)2 reactions with the electrophilic carbons of bis(2-chloroethyl) ether to form the cyclic product.[1] Sodium ethoxide is a suitable base for this transformation as its conjugate acid, ethanol, is also the reaction solvent.

Figure 2: Mechanism of tetrahydropyran ring formation.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Sodium | 22.99 | - | 11.5 g | 0.5 |

| Absolute Ethanol | 46.07 | 0.789 | 250 mL | - |

| Diethyl malonate | 160.17 | 1.055 | 80.1 g | 0.5 |

| Bis(2-chloroethyl) ether | 143.01 | 1.22 | 71.5 g | 0.5 |

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer. Control the rate of addition to maintain a gentle reflux.

-

Addition of Diethyl Malonate: Once all the sodium has reacted, cool the solution to room temperature and add diethyl malonate dropwise with stirring.

-

Cyclization: Heat the mixture to reflux and add bis(2-chloroethyl) ether dropwise over 1-2 hours. Maintain reflux for an additional 6-8 hours.

-

Work-up: Cool the reaction mixture and pour it into a separatory funnel containing 500 mL of water. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate as a colorless oil.

Part 2: Synthesis of Ethyl 4-ethyltetrahydropyran-4-carboxylate

This stage involves two key transformations: the introduction of the ethyl group at the 4-position and the selective removal of one of the ester groups.

Mechanism and Rationale

Alkylation: The first step is the alkylation of diethyl tetrahydropyran-4,4-dicarboxylate with ethyl iodide. A strong, non-nucleophilic base such as sodium hydride is used to deprotonate the alpha-carbon, forming an enolate. This enolate then acts as a nucleophile in an S(_N)2 reaction with ethyl iodide to form the C-C bond.[1]

Krapcho Decarboxylation: The selective removal of one of the ethoxycarbonyl groups is achieved via a Krapcho decarboxylation.[2][3] This reaction is particularly effective for esters with an adjacent electron-withdrawing group. In the presence of a salt (e.g., lithium chloride) in a polar aprotic solvent like DMSO with a small amount of water, a nucleophilic attack of the chloride ion on the ethyl group of one of the esters occurs, followed by decarboxylation of the resulting carboxylate.[3][4]

Figure 3: Workflow for the alkylation and decarboxylation steps.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Diethyl tetrahydropyran-4,4-dicarboxylate | 230.26 | 1.08 | 46.1 g | 0.2 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | - | 8.8 g | 0.22 |

| Anhydrous Tetrahydrofuran (THF) | - | - | 300 mL | - |

| Ethyl Iodide | 155.97 | 1.95 | 34.3 g | 0.22 |

| Lithium Chloride | 42.39 | - | 12.7 g | 0.3 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 200 mL | - |

| Water | 18.02 | 1.00 | 7.2 mL | 0.4 |

Procedure:

-

Alkylation: To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of diethyl tetrahydropyran-4,4-dicarboxylate in THF dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and add ethyl iodide dropwise. Allow the reaction to stir at room temperature overnight.

-

Alkylation Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Decarboxylation: After removing the solvent from the alkylation step, dissolve the crude diethyl 4-ethyl-tetrahydropyran-4,4-dicarboxylate in DMSO. Add lithium chloride and water. Heat the mixture to reflux (around 160-180 °C) for 4-6 hours.

-

Decarboxylation Work-up: Cool the reaction mixture, add a large volume of water, and extract with diethyl ether (4 x 100 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution. Purify the crude product by vacuum distillation to obtain ethyl 4-ethyltetrahydropyran-4-carboxylate.

Part 3: Reduction to this compound

The final step is the reduction of the ester functionality to a primary alcohol.

Mechanism and Rationale

Lithium aluminum hydride (LiAlH(_4)) is a powerful reducing agent capable of reducing esters to primary alcohols.[5][6] The reaction proceeds through a two-step mechanism. First, a hydride ion adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by a second equivalent of hydride to the primary alcohol. Due to the high reactivity of LiAlH(_4), the reaction must be carried out in an anhydrous aprotic solvent like THF or diethyl ether.[6]

Figure 4: Mechanism for the reduction of the ester to the primary alcohol.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Ethyl 4-ethyltetrahydropyran-4-carboxylate | 186.25 | 18.6 g | 0.1 |

| Lithium Aluminum Hydride (LiAlH(_4)) | 37.95 | 4.2 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Ethyl Acetate | - | As needed | - |

| 1 M Hydrochloric Acid | - | As needed | - |

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH(_4) in anhydrous THF.

-

Addition of Ester: Cool the LiAlH(_4) suspension to 0 °C in an ice bath. Add a solution of ethyl 4-ethyltetrahydropyran-4-carboxylate in anhydrous THF dropwise from the addition funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add 4.2 mL of water, 4.2 mL of 15% aqueous sodium hydroxide, and then 12.6 mL of water. Stir the resulting granular precipitate for 30 minutes.

-

Isolation: Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF. Combine the filtrates and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Summary of Results

| Step | Product | Typical Yield | Purity |

| 1 | Diethyl tetrahydropyran-4,4-dicarboxylate | 70-80% | >95% (GC) |

| 2 | Ethyl 4-ethyltetrahydropyran-4-carboxylate | 60-75% | >95% (GC) |

| 3 | This compound | 80-90% | >98% (GC-MS, NMR) |

References

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).

- Diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(3), o723.

-

Krapcho decarboxylation. Wikipedia. (2023, December 2). Retrieved February 7, 2026, from [Link]

- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).

- Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. (2018). Russian Journal of Organic Chemistry, 54(1), 108-115.

- Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2015). Molecules, 20(4), 6939-6953.

-

Tetrahydropyran synthesis. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

- Ethyl 4H-Pyran-4-one-2-carboxyl

- Preparation method of tetrahydropyran-4-one and pyran-4-one. (2012). CN102627621A.

- Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. (2008). US20080306287A1.

- Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. (2011). Chinese Journal of Chemistry, 29(11), 2445-2452.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2020). Molecules, 25(23), 5723.

-

Alkylation of Enolate Ions. Chemistry LibreTexts. (2021, March 15). Retrieved February 7, 2026, from [Link]

-

4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. (n.d.). Retrieved February 7, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

- Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. (2015). Chemistry of Heterocyclic Compounds, 51(1), 1484-1490.

- Banerjee, A. K., & Poon, P. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 67-72.

-

Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). YouTube. Retrieved February 7, 2026, from [Link]

-

Clark, J. (2015). reduction of carboxylic acids. Chemguide. Retrieved February 7, 2026, from [Link]

-

Decarboxylation. Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

-

Krapcho Decarboxylation. (2022, November 5). YouTube. Retrieved February 7, 2026, from [Link]

- Duan, J., Song, X., Yan, H., & Song, X. (2011).

-

Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). Retrieved February 7, 2026, from [Link]

- Duan, J., Song, X., Yan, H., & Song, X. (2011).

-

Banerjee, A. K., & Poon, P. S. (2011). Advances in Krapcho Decarboxylation. Scribd. Retrieved February 7, 2026, from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. (n.d.). Retrieved February 7, 2026, from [Link]

-

diethyl tetrahydro-4H-pyran-4,4-dicarboxylate. MOLBASE. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Advanced Protocols for the Cationic Ring-Opening Polymerization of Substituted Tetrahydropyrans

Part 1: Strategic Overview & Thermodynamic Constraints

The Thermodynamic Paradox

Polymerizing substituted tetrahydropyrans (THP) presents a unique challenge in polymer chemistry: thermodynamic equilibrium . Unlike high-strain cyclic ethers (e.g., oxiranes, oxetanes) or moderate-strain systems (e.g., tetrahydrofuran/THF), the six-membered THP ring possesses very low ring strain (

Consequently, the Ceiling Temperature (

Scientific Directive: To successfully incorporate substituted THP units into a polymer backbone, one must employ two strategic levers:

-

Low-Temperature Processing: Reactions must often be conducted at

to -

Comonomer Driving Force: Copolymerization with high-strain monomers (e.g., 3-ethyl-3-(hydroxymethyl)oxetane or epoxides) is required to "lock" the THP units into the chain, utilizing the high enthalpy of the comonomer to offset the low enthalpy of the THP ring.

The Mechanism: Active Chain End (ACE)

The polymerization proceeds via a Cationic Ring-Opening Polymerization (CROP) mechanism. The propagating species is a tertiary oxonium ion.

Figure 1: Kinetic pathway of Cationic Ring-Opening Polymerization (CROP) initiated by alkyl triflates. The tertiary oxonium ion is the critical propagating species.

Part 2: Experimental Protocols

Protocol A: Rigorous Monomer Purification

Rationale: Cationic active centers are rapidly terminated by nucleophilic impurities (water, amines, alcohols). Standard "reagent grade" purity is insufficient.

Reagents:

-

Substituted Tetrahydropyran (e.g., 2-methoxy-tetrahydropyran or 2-methyl-tetrahydrofuran as a surrogate).

-

Calcium Hydride (

). -

Sodium metal / Benzophenone.

Workflow:

-

Pre-drying: Stir the monomer over crushed

for 24 hours at room temperature to remove gross moisture. -

Filtration: Cannula-filter the monomer into a clean, flame-dried Schlenk flask.

-

Final Drying (The Purple Indicator): Add sodium wire and a small amount of benzophenone. Reflux under Argon until the solution turns a deep purple (indicating the formation of the ketyl radical, confirming

and -

Distillation: Distill the monomer directly into the polymerization vessel or a storage ampoule immediately prior to use. Do not store for >48 hours.

Protocol B: Cationic Copolymerization with Oxetane

Objective: Synthesis of Poly(THP-co-Oxetane) to create a hydrolytically degradable polyether. Critical Parameter: Temperature control to suppress back-biting (depolymerization).

Materials:

-

Monomer 1: Purified 2-Substituted THP (50 mmol).

-

Monomer 2: 3,3-Bis(chloromethyl)oxetane (BCMO) or similar oxetane (50 mmol) - Acts as the thermodynamic driver.

-

Initiator: Methyl Trifluoromethanesulfonate (Methyl Triflate) (

). -

Solvent: Dichloromethane (DCM), dried over

. -

Quenching Agent: Methanol with

triethylamine.

Step-by-Step Methodology:

-

Reactor Setup:

-

Flame-dry a double-necked Schlenk flask equipped with a magnetic stir bar and a rubber septum.

-

Cycle vacuum/Argon (3x) to ensure an inert atmosphere.

-

-

Charging:

-

Inject

of dry DCM via syringe. -

Inject Monomer 1 (THP) and Monomer 2 (Oxetane).

-

Cool the reaction vessel to

using an ice/salt bath or cryostat. Note: Lower temperatures favor propagation over termination.

-

-

Initiation:

-

Add Methyl Triflate rapidly via a microsyringe.

-

Observation: The solution may slightly darken or warm; efficient stirring is mandatory to prevent hot-spots.

-

-

Polymerization:

-

Maintain at

for 4–24 hours. -

Monitoring: Aliquots can be taken via syringe for NMR analysis (checking conversion of the

-proton signal).

-

-

Termination:

-

Pour the cold reaction mixture into a 10-fold excess of cold Methanol/Triethylamine.

-

The triethylamine neutralizes the acid end-groups, preventing acid-catalyzed degradation of the polymer backbone during isolation.

-

-

Isolation:

-

Decant the supernatant. Dissolve the polymer precipitate in a minimal amount of DCM.

-

Reprecipitate into cold methanol.

-

Dry under high vacuum (

) at room temperature for 24 hours.

-

Part 3: Data Analysis & Validation

Quantitative Characterization

To validate the incorporation of the THP unit, use

| Structural Unit | Proton Assignment | Chemical Shift ( | Interpretation |

| Monomer (THP) | Cyclic acetal proton (Reactant) | ||

| Polymer (THP Unit) | Backbone O-CH-O | Incorporated THP unit | |

| Polymer (Oxetane) | Backbone O-CH2 | Oxetane linear ether unit | |

| End Group | Methyl initiator fragment |

Experimental Logic Flow

The following diagram illustrates the critical decision points during the synthesis.

Figure 2: Logical workflow for CROP synthesis. Note the critical checkpoints for purity and temperature.

Part 4: Troubleshooting & Causality

Issue 1: Low Yield / No Polymer

-

Cause: The reaction temperature exceeded the Ceiling Temperature (

). -

Scientific Explanation: For THP,

. Since -

Solution: Lower the bath temperature to

or increase the ratio of the high-strain comonomer (Oxetane).

Issue 2: Darkening of Reaction Mixture (Black/Brown)

-

Cause: "Back-biting" and formation of conjugated species or oxidation.

-

Scientific Explanation: In the absence of monomer (high conversion), the oxonium ion active center can attack the polymer chain or undergo elimination reactions, leading to polyenals which appear dark.

-

Solution: Stop the reaction at

conversion. Do not aim for

Issue 3: Broad Molecular Weight Distribution (PDI > 2.0)

-

Cause: Slow initiation relative to propagation or chain transfer to polymer.

-

Solution: Use a highly reactive initiator like Methyl Triflate or Magic Methyl (Methyl fluorosulfonate) rather than weaker Lewis acids like

, which involve slow equilibrium initiation steps.

References

-

Mechanism of Cationic Ring-Opening Polymerization: Kubisa, P., & Penczek, S. (1999). "Cationic Ring-Opening Polymerization of Cyclic Ethers." Progress in Polymer Science.

-

Thermodynamics of Polymerization (Dainton-Ivin Equation): Dainton, F. S., & Ivin, K. J. (1948).[1] "The reversibility of the propagation reaction in polymerization processes and its manifestation in the phenomenon of a 'ceiling temperature'." Nature.[1]

-

Copolymerization Strategies for Cyclic Ethers: Penczek, S., et al. (1986). "Copolymerization of Tetrahydrofuran with Cyclic Ethers." Makromolekulare Chemie.

-

Advanced Initiators (Methyl Triflate): Matyjaszewski, K. (1996). "Cationic Polymerizations: Mechanisms, Synthesis, and Applications." Marcel Dekker.

Sources

Precision Quantitation of Oxane Derivatives: From Volatile Impurities to Complex Pharmacophores

Executive Summary: The "Silent Chromophore" Challenge

Oxane derivatives (cyclic ethers based on the tetrahydropyran or THP ring) represent a unique analytical paradox. While structurally robust and pharmacologically vital—ranging from industrial solvents like 1,4-dioxane to complex polyether antibiotics like Monensin—they lack significant UV-Vis chromophores. Traditional HPLC-UV methods fail to detect them at trace levels without unstable derivatization.

This guide moves beyond legacy methods, establishing Mass Spectrometry (MS) as the definitive standard. We define two distinct workflows based on the physicochemical properties of the derivative:

-

Headspace GC-MS for volatile, low-molecular-weight oxanes (e.g., residual solvents).

-

UHPLC-MS/MS (QQQ) for non-volatile, complex oxane pharmacophores, utilizing ammonium adduct ionization strategies.

Strategic Method Selection

The choice of method is dictated strictly by the volatility and polarity of the specific oxane derivative.

Workflow Decision Matrix

Figure 1: Decision tree for selecting the analytical workflow based on analyte volatility and matrix complexity.

Protocol A: Volatile Oxanes (Residual Impurity Analysis)

Target Analytes: 1,4-Dioxane, Tetrahydrofuran (THF), Tetrahydropyran. Context: Pharmaceutical excipient testing (USP <467>) and environmental monitoring.

The Causality of Headspace Analysis

Direct liquid injection of oxanes is prone to matrix interference, especially in PEG-rich formulations where the oxane ring is chemically similar to the matrix. Static Headspace (SH) extraction is mandatory here. It thermodynamically partitions the volatile oxane into the gas phase, leaving non-volatile interferences behind.

Critical Mechanism: We utilize the "Salting Out" effect. Adding high concentrations of salt (Na₂SO₄) to the aqueous sample decreases the solubility of the organic oxane, forcing it into the headspace and increasing sensitivity by 5-10x.

Experimental Workflow

Step 1: Sample Preparation

-

Standard Preparation: Prepare a stock solution of the oxane analyte (e.g., 1,4-dioxane) at 1000 ppm in water.[1]

-

Internal Standard (IS): You must use an isotopically labeled standard (e.g., 1,4-dioxane-d8 ). Oxanes are subject to matrix suppression; an external standard curve is insufficient for regulatory compliance.

-

Vial Setup:

-

Weigh 1.0 g of sample into a 20 mL headspace vial.

-

Add 5 mL of Saturation Solution (25% w/v Na₂SO₄ in water).

-

Spike with 50 µL of Internal Standard (10 ppm).

-

Seal immediately with a PTFE/Silicone septum.

-

Step 2: HS-GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Incubation Temp | 80°C | High enough to volatilize oxane, low enough to prevent matrix degradation. |

| Incubation Time | 20 min | Ensures thermodynamic equilibrium between liquid and gas phases. |

| Column | DB-624 or VF-624ms | Cyanopropylphenyl phase is selective for volatile ethers. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |

| MS Mode | SIM (Selected Ion Monitoring) | Maximizes sensitivity for specific oxane fragments. |

Step 3: Quantification Ions (SIM)

-

Target (1,4-Dioxane): Quant Ion: m/z 88; Qualifier: m/z 58.

-

Internal Standard (d8-Dioxane): Quant Ion: m/z 96; Qualifier: m/z 64.

Protocol B: Complex Oxanes (Bioanalysis)

Target Analytes: Polyether antibiotics (Monensin, Salinomycin), Marine Toxins (Okadaic Acid), Macrocyclic drugs. Context: Pharmacokinetic (PK) studies in plasma or tissue.

The Ionization Challenge

Complex oxane derivatives often lack acidic or basic functional groups, making them "invisible" to standard Electrospray Ionization (ESI) which relies on protonation

The Solution: Ammonium Adduct Formation.

Oxane rings act as Lewis bases and have a high affinity for ammonium ions. We engineer the mobile phase to force the formation of stable

Experimental Workflow

Step 1: Sample Extraction (Protein Precipitation)

-

Why not SPE? Many oxane derivatives are lipophilic and bind irreversibly to standard C18 SPE cartridges. Protein precipitation (PPT) offers higher recovery.

-

Aliquot 50 µL Plasma into a 1.5 mL tube.

-

Add 200 µL Acetonitrile containing IS (e.g., Nigericin or deuterated analog).

-

Vortex vigorously for 60 seconds (Critical: disrupts protein binding).

-

Centrifuge at 15,000 x g for 10 mins at 4°C.

-

Transfer supernatant to a silanized glass vial (prevents adsorption).

Step 2: UHPLC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH 6.5).

-

Mobile Phase B: 95% Acetonitrile / 5% Water + 5 mM Ammonium Formate.

-

Note: The ammonium formate is non-negotiable. It provides the

source.

-

Step 3: MS/MS Transitions (Example: Monensin)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy | Type |

| Monensin | 688.4 | 671.4 | 20 eV | Quantifier |

| Monensin | 688.4 | 461.3 | 45 eV | Qualifier |

Adduct Formation Logic Diagram

Figure 2: Chemical mechanism for forcing ammonium adducts in LC-MS/MS to ensure quantifiable fragmentation.

Validation & Quality Assurance (Self-Validating Systems)

To ensure trustworthiness (Trustworthiness in E-E-A-T), the method must include internal checks.

System Suitability Criteria (Pre-Run)

Before running samples, inject the standard 5 times.

-

Retention Time Precision: RSD < 0.5% (GC), < 1.0% (LC).

-

Peak Symmetry: Tailing factor between 0.9 and 1.2.

-

Signal-to-Noise: > 100:1 for the lowest standard.

The "Dilution Integrity" Check

For LC-MS analysis of oxanes, matrix effects (ion suppression) are common.

-

Protocol: Dilute a high-concentration sample 1:5 and 1:10 with blank matrix.

-

Acceptance: The back-calculated concentration must be within ±15% of the undiluted value (corrected for dilution factor). If it deviates, matrix suppression is occurring, and the extraction must be optimized.

References

-

U.S. Food and Drug Administration (FDA). (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. Retrieved from [Link]

-

Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Application Note. Retrieved from [Link]

-

Sun, M., et al. (2025). Quantitative Determination of 1,4-Dioxane and Tetrahydrofuran in Groundwater by Solid Phase Extraction GC/MS/MS. ResearchGate. Retrieved from [Link]

-

Chromatography Forum. (2012). Quantification and Ammonium Adduct Strategies in LC-MS. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. PMC. Retrieved from [Link]

Sources

Application Note: High-Sensitivity HPLC Analysis of Alcohol Derivatives in Complex Mixtures

Protocol ID: AN-HPLC-ALC-DNBC-01

Abstract

The analysis of aliphatic and fatty alcohols in complex matrices (e.g., fermentation broths, biological fluids, and pharmaceutical formulations) is historically challenged by the lack of UV-active chromophores in the target analytes. While Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD) offer direct detection, they often suffer from low sensitivity and incompatibility with gradient elution.[1][2] This Application Note details a robust, field-proven protocol for the pre-column derivatization of alcohols using 3,5-Dinitrobenzoyl Chloride (3,5-DNBC) . This method introduces a strong UV chromophore, enabling high-sensitivity detection (UV 254 nm) and the use of gradient elution to resolve analytes from matrix interferences.

The Analytical Challenge

Alcohols (R-OH) are "spectroscopically silent" in the standard UV-Vis region used by most HPLC systems. Direct detection methods have significant limitations:

-

UV Detection (190–210 nm): Non-specific; high background noise from solvents and matrix components.

-

Refractive Index (RI): Low sensitivity (limit of detection ~100 ppm); incompatible with gradient elution; highly temperature-sensitive.

-

ELSD/CAD: Better sensitivity than RI and gradient-compatible, but exhibits non-linear response curves, complicating quantification.[2]

The Solution: Derivatization with 3,5-DNBC transforms alcohols into 3,5-dinitrobenzoate esters .[3][4] These derivatives possess high molar absorptivity (

Strategic Comparison of Detection Modes

| Feature | Refractive Index (RI) | ELSD | DNBC Derivatization (UV) |

| Chromophore Required | No | No | Yes (Added) |

| Gradient Compatibility | No (Isocratic only) | Yes | Yes (Excellent) |

| Sensitivity (LOD) | High ppm (mg/mL) | Low ppm ( | Trace (ng/mL) |

| Linearity | Good | Non-linear (Log-Log) | Excellent ( |

| Matrix Interference | High | Low | Medium (Resolved by Gradient) |

Core Protocol: Pre-Column Derivatization

Reaction Mechanism

The reaction utilizes Pyridine as both a solvent and a base catalyst. The pyridine neutralizes the hydrochloric acid (HCl) byproduct, driving the equilibrium toward ester formation.[5]

(Where Ar = 3,5-dinitrophenyl)Reagents & Equipment

-

Derivatizing Reagent: 3,5-Dinitrobenzoyl chloride (DNBC), 99% (Keep in desiccator; moisture sensitive).

-

Catalyst/Solvent: Pyridine (Anhydrous, 99.8%).

-

Quenching Agent: 1% Sodium Bicarbonate (

) or Water. -

Mobile Phase: Acetonitrile (HPLC Grade) and Water (18.2 M

). -

Heating Block: Capable of maintaining 60°C ± 1°C.

Step-by-Step Procedure

Step 1: Reagent Preparation

-

Dissolve 100 mg of 3,5-DNBC in 10 mL of anhydrous Pyridine (10 mg/mL).

-

Expert Note: Prepare fresh daily. DNBC hydrolyzes rapidly in humid air to form 3,5-dinitrobenzoic acid, which can interfere with chromatography.

-

Step 2: Derivatization Reaction

-

Transfer 100

L of sample (alcohol standard or mixture) into a 1.5 mL amber glass vial.-

Note: If the sample is aqueous, dry it down under nitrogen first, or ensure the reagent excess is sufficient (DNBC reacts with water). For best results, dissolve samples in dry Acetonitrile.

-

-

Add 400

L of the DNBC/Pyridine reagent. -

Cap tightly and vortex for 10 seconds.

-

Incubate at 60°C for 15 minutes .

-

Expert Note: Sterically hindered alcohols (secondary/tertiary) may require 30 minutes. Primary alcohols react fully within 10-15 mins.

-

Step 3: Quenching & Cleanup

-

Remove from heat and cool to room temperature.

-

Add 500

L of 1%-

Why? This hydrolyzes the excess toxic acid chloride into the corresponding acid, which elutes at the solvent front or can be separated chromatographically.

-

-

(Optional for complex matrices): Add 1 mL Hexane, vortex, and centrifuge. The alcohol derivatives partition into the Hexane layer (top), leaving salts and acid byproducts in the aqueous pyridine layer.

Step 4: Injection

-

Inject the quenched solution directly (if clean) or the Hexane extract layer.

HPLC Method Parameters

This method uses a gradient to separate the early-eluting reagent byproducts (pyridine, free acid) from the later-eluting alcohol esters.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 |

| Detection | UV Absorbance @ 254 nm |

| Column Temp | 30°C |

Gradient Profile:

-

0–2 min: 40% B (Isocratic hold to elute excess reagent/acid).

-

2–15 min: 40%

95% B (Elution of alcohol derivatives). -

15–20 min: 95% B (Wash).

-

20–25 min: 40% B (Re-equilibration).

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data generation, highlighting critical control points.

Caption: Workflow for the pre-column derivatization of alcohols. Note the separation of byproducts during the quenching and HPLC stages.

Validation & Performance Metrics

When validated according to ICH Q2(R1) guidelines, this protocol typically yields the following performance characteristics:

-

Selectivity: The 3,5-dinitrobenzoate derivatives elute in order of increasing hydrophobicity (Chain length: C1 < C2 < C3...). The excess reagent (hydrolyzed to acid) elutes near the void volume (

), ensuring no interference with analytes. -

Linearity:

over the range of 0.5 -

Sensitivity:

-

LOD (Limit of Detection): ~50–100 ng/mL (ppb range).

-

LOQ (Limit of Quantitation): ~200 ng/mL.

-

Expert Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Peak Area | Wet reagents | Ensure Pyridine and DNBC are anhydrous. Water consumes the reagent. |

| Extra Peaks | Incomplete derivatization | Increase reaction time or temperature (max 80°C). |

| Baseline Drift | Excess Reagent | The "Acid" peak (hydrolyzed reagent) is tailing. Improve the initial isocratic hold (0–2 min) to flush it out. |

| Precipitate | Salt formation | After quenching with NaHCO3, centrifuge the sample before injection. |

References

-

University of Missouri. Identification of Unknowns: Alcohol Derivatives. [Link]

-

Journal of Chromatographic Science. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. [Link]

-

JoVE (Journal of Visualized Experiments). Acid Halides to Esters: Alcoholysis Mechanism. [Link]

-

National Institutes of Health (PMC). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. [Link]

-

Cyberlipid Center. HPLC Analysis of Fatty Acids and Alcohols. [Link]

Sources

- 1. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Video: Acid Halides to Esters: Alcoholysis [jove.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Tetrahydropyrans

Welcome to the technical support center for the purification of substituted tetrahydropyrans (THPs). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Substituted THPs are privileged scaffolds in numerous natural products and pharmaceuticals, but their purification can be non-trivial due to their diverse functionalities and potential sensitivities.[1][2]

This guide moves beyond standard protocols to provide in-depth, field-tested solutions to common and complex purification problems. We will explore the causality behind these challenges and offer robust, validated strategies to enhance purity, yield, and stability.

Purification Strategy Workflow

Choosing the correct purification strategy from the outset is critical. The following workflow provides a logical decision-making process based on the initial assessment of your crude product mixture.

Caption: Decision workflow for selecting a THP purification method.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Chromatography Issues

Question 1: My substituted THP is decomposing on the silica gel column. My TLC plate shows a new spot, and my yield is very low. What is happening and how can I fix it?

Answer: This is a classic and frequent problem. The root cause is the inherent acidity of standard silica gel. The surface silanol groups (Si-OH) create a slightly acidic environment (pH ≈ 4-5) that can catalyze the degradation of acid-sensitive compounds.[3] While the THP ring itself can be quite stable, substituents such as acetals, ketals, or silyl ethers are highly susceptible to cleavage under these conditions.

Causality Explained: The acidic protons on the silica surface can protonate sensitive functional groups on your THP derivative, initiating a decomposition cascade directly on the column. This is why you observe new, often more polar, spots on your TLC analysis of the collected fractions.[4]

Solutions (from least to most disruptive):

-

Neutralize the Eluent: The simplest first step is to add a volatile base to your mobile phase. Adding 0.5-2% triethylamine (TEA) or a few drops of ammonia to the solvent system can neutralize the acidic sites on the silica surface as the eluent passes through.[5][6] Always perform a preliminary TLC with the modified eluent to ensure your compound's Rf value doesn't change dramatically.[6]

-

Use a Deactivated Stationary Phase: If adding a base to the eluent is insufficient or incompatible with your compound, switch to a less acidic stationary phase.

-

Neutral Alumina: A good alternative for moderately polar to nonpolar compounds. It is generally less acidic than silica.[3][7]

-

Florisil®: A mild, neutral magnesium silicate that can be effective for some separations.[3]

-

Deactivated Silica: You can prepare this yourself by making a slurry of silica gel in a solvent containing 1-3% triethylamine, then removing the solvent under vacuum. This provides a more thoroughly neutralized medium.[3]

-

-

Switch to Reverse-Phase Chromatography: For polar THP derivatives, reverse-phase flash chromatography is an excellent option. The stationary phase (e.g., C18-bonded silica) is nonpolar, and the mobile phases (typically water/methanol or water/acetonitrile) are neutral. In this technique, the most polar compounds elute first.[3][8]

Self-Validation Check: Before committing to a large-scale column, perform a 2D TLC. Spot your crude material in one corner of a TLC plate, run the plate, dry it completely, then turn it 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it decomposes, you will see new spots appearing off the diagonal.[9]

Question 2: My THP derivative is highly polar and either doesn't move from the baseline (Rf = 0) on silica or streaks badly, even in very polar solvent systems.

Answer: This issue arises when your molecule's polarity is dominated by functional groups like hydroxyls, carboxylic acids, or amines, which interact very strongly with the acidic silanol groups on the silica surface.[10] This strong interaction leads to poor elution and band broadening (streaking).

Causality Explained: The hydrogen bonding and dipole-dipole interactions between your polar functional groups and the silica are stronger than the solvating power of your mobile phase. For acidic or basic compounds, this can be exacerbated by ionization on the silica surface, leading to even tighter binding.[9][11]

Solutions:

-

Modify the Mobile Phase:

-

For Carboxylic Acids: Add a small amount (0.5-1%) of acetic or formic acid to the eluent. This protonates the carboxylate, making it less polar and disrupting its strong interaction with the silica, which often improves elution and peak shape.[9]

-

For Amines: Add 0.5-2% triethylamine or ammonia. This ensures the amine is in its free base form, which is less polar than its protonated ammonium salt.

-

-

Switch to a More Suitable Stationary Phase:

-

Reverse-Phase (C18) Silica: This is often the best solution for highly polar molecules. The nonpolar stationary phase has minimal interaction with your polar groups, and elution is controlled by partitioning between the polar mobile phase and the nonpolar stationary phase.[8]

-

Alumina (Basic or Neutral): Basic alumina can be effective for purifying amines.[3]

-

Table 1: Comparison of Chromatographic Stationary Phases for THP Purification

| Stationary Phase | Polarity | Best For... | Key Advantages | Common Issues & Troubleshooting |

| Silica Gel | Very Polar (Acidic) | General purpose, nonpolar to moderately polar neutral compounds.[3] | High resolving power, inexpensive, widely available. | Compound degradation (acid-sensitive groups), strong retention of polar compounds. Fix: Add TEA/AcOH to eluent; switch phase.[5][9] |

| Alumina | Polar (Basic/Neutral) | Basic compounds (amines), acid-sensitive compounds.[3] | Good alternative to silica for sensitive molecules. | Can strongly retain acidic compounds; may have lower resolution than silica.[7] |

| Florisil® | Polar (Neutral) | Moderately polar, sensitive compounds.[3] | Mild and neutral, good for easy separations. | Some compounds may irreversibly adsorb; always test by TLC first.[3] |

| Reverse Phase (C18) | Nonpolar | Highly polar, water-soluble THPs; compounds unstable on silica/alumina.[8] | Excellent for polar molecules, neutral pH conditions. | Higher cost, requires aqueous-miscible solvents, may not resolve nonpolar impurities well.[7] |

Work-Up & Extraction Issues

Question 3: I'm performing a liquid-liquid extraction (LLE) to remove impurities, but my THP derivative has significant solubility in both the organic and aqueous layers, leading to poor recovery.

Answer: This is a common problem for substituted THPs that contain both lipophilic (the ring structure) and hydrophilic (e.g., -OH, -COOH, -NH2) functionalities. The compound's amphiphilic nature causes it to partition between the two phases.

Causality Explained: The efficiency of LLE is governed by the partition coefficient of the solute between the two immiscible liquids. For amphiphilic molecules, this coefficient is often not large enough to favor one phase exclusively.[12][13]

Solutions:

-